molecular formula C19H14F2N2O4 B2528972 Methyl 6-fluoro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 1359393-44-4

Methyl 6-fluoro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B2528972
CAS No.: 1359393-44-4
M. Wt: 372.328
InChI Key: PBAOHPIFHPZEPB-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a methyl ester at position 2, a 6-fluoro substituent on the quinoline core, and a 4-substituted carbamoylmethoxy group linked to a 4-fluorophenyl moiety. This compound belongs to a broader class of quinoline-based molecules studied for diverse biological activities, including P-glycoprotein (P-gp) inhibition and hyperglycemia-related pathologies .

Properties

IUPAC Name

methyl 6-fluoro-4-[2-(4-fluoroanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O4/c1-26-19(25)16-9-17(14-8-12(21)4-7-15(14)23-16)27-10-18(24)22-13-5-2-11(20)3-6-13/h2-9H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAOHPIFHPZEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Esterification: The final step involves esterification to form the methyl ester group, using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Methyl 6-fluoro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atoms enhance its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities between the target compound and related analogs:

Compound Name Position 4 Substituent Position 6 Substituent Ester Group Molecular Formula Biological Activity (Reported) Reference
Methyl 6-fluoro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate (Target) (4-Fluorophenyl)carbamoylmethoxy Fluoro Methyl C₁₉H₁₃F₂N₂O₄ (inferred) Not specified in evidence N/A
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate Phenyl Methoxy Methyl C₁₈H₁₅NO₃ P-gp inhibition
Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate Trifluoromethyl Fluoro Ethyl C₁₃H₉F₄NO₂ Not specified (irritant properties)
Methyl 4-[(4-bromo-2-fluorobenzyl)oxy]-6-fluoroquinoline-2-carboxylate 4-Bromo-2-fluorobenzyloxy Fluoro Methyl C₁₈H₁₁BrF₂NO₃ Hyperglycemia-related pathologies
Methyl 6-fluoro-4-[(3-methylbut-2-en-1-yl)oxy]quinoline-2-carboxylate 3-Methylbut-2-en-1-yloxy Fluoro Methyl C₁₆H₁₆FNO₃ Hyperglycemia-related pathologies
Key Observations:
  • Position 4 Variability: The target compound’s (4-fluorophenyl)carbamoylmethoxy group distinguishes it from analogs with simpler alkoxy (e.g., benzyloxy) or trifluoromethyl substituents.
  • Fluorine at Position 6: All fluoro-substituted analogs (target, ) share this feature, which likely improves metabolic stability and electronic effects on the quinoline core .

Critical Analysis of Evidence Gaps

  • No explicit data on the target compound’s biological activity, toxicity, or crystal structure (cf. SHELX/ORTEP tools in ).
  • Limited comparative pharmacokinetic data for carbamoyl vs. non-carbamoyl derivatives.

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